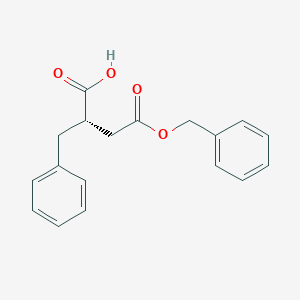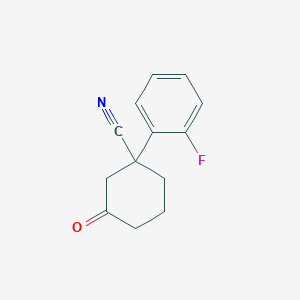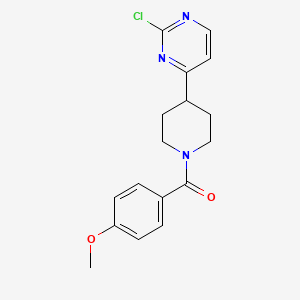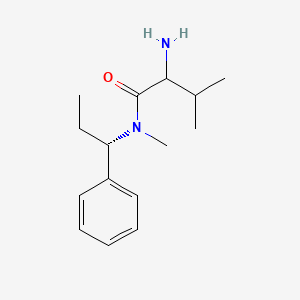
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and a phenylpropyl moiety, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amine group of (S)-1-phenylpropylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to verify the purity and identity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The phenylpropyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the amide bond.
Substitution Products: Aromatic compounds with various substituents on the phenyl ring.
科学研究应用
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound is utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or allosteric sites, influencing the activity of target proteins.
Chirality: The chiral nature of the compound plays a crucial role in its interactions, as different enantiomers can exhibit distinct biological activities.
相似化合物的比较
2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide: This compound features a trifluoromethyl group on the aromatic ring, which can influence its reactivity and interactions.
2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide: A similar compound with a methyl group on the benzyl moiety, affecting its chemical properties.
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: This compound contains a tetrahydropyran ring, which can alter its steric and electronic characteristics.
Uniqueness: 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide stands out due to its specific chiral configuration and the presence of a phenylpropyl group, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
属性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC 名称 |
2-amino-N,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13-,14?/m0/s1 |
InChI 键 |
OIELLIGGYXPQHX-LSLKUGRBSA-N |
手性 SMILES |
CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
规范 SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


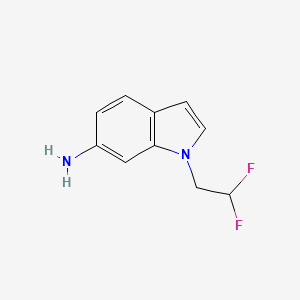
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
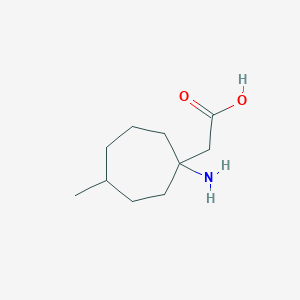
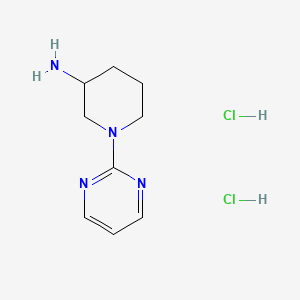
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
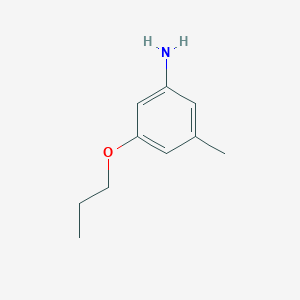
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)

